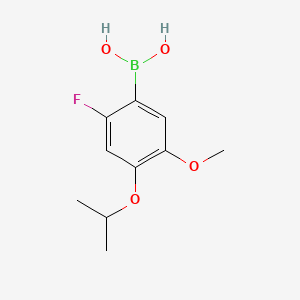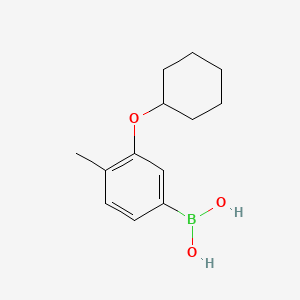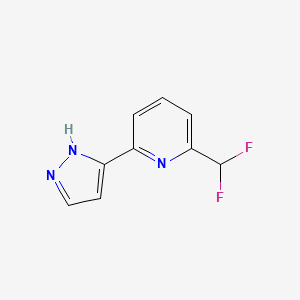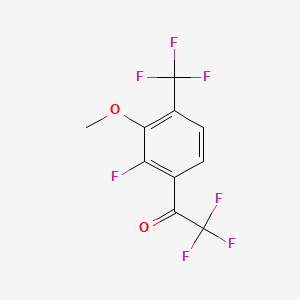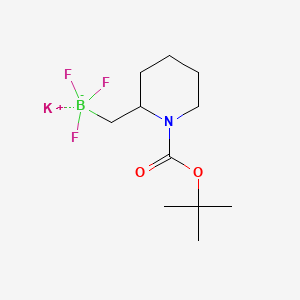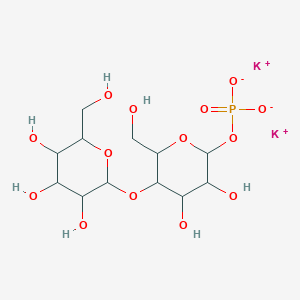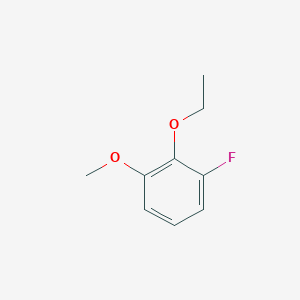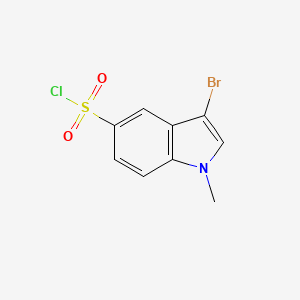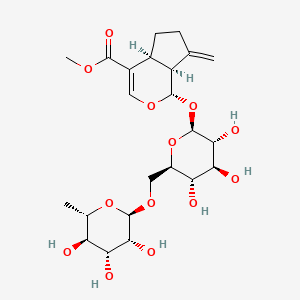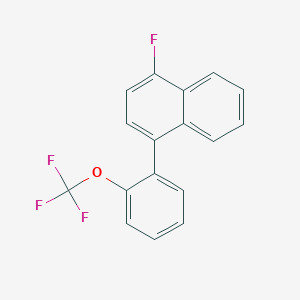![molecular formula C7H12FNO2 B14771737 (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is a synthetic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a fluorine atom, an oxygen atom, and a nitrogen atom are incorporated into a bicyclic framework. The presence of these heteroatoms imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations, such as nucleophilic substitution and cyclization reactions, are employed to construct the spirocyclic core .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while nucleophilic substitution of the fluorine atom can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of (S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the size of the rings and the position of the heteroatoms.
2-azaspiro[3.4]octane: Another related compound with a different arrangement of the spirocyclic core.
Uniqueness
(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The specific arrangement of the spirocyclic core also contributes to its distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
[(5S)-5-fluoro-2-oxa-7-azaspiro[3.4]octan-5-yl]methanol |
InChI |
InChI=1S/C7H12FNO2/c8-7(3-10)2-9-1-6(7)4-11-5-6/h9-10H,1-5H2/t7-/m0/s1 |
Clave InChI |
NHAFZSJSLQZPGK-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@@](C2(CN1)COC2)(CO)F |
SMILES canónico |
C1C2(COC2)C(CN1)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


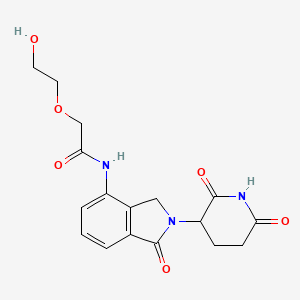
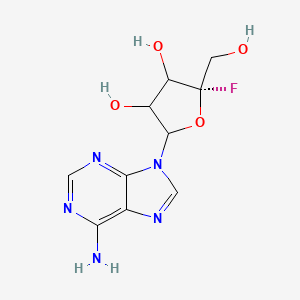
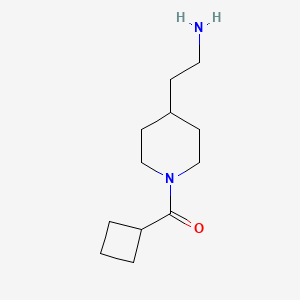
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
